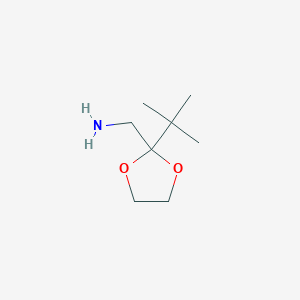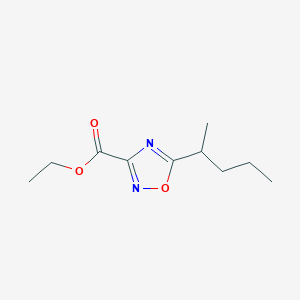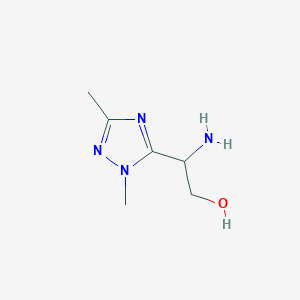![molecular formula C9H10N4O2 B13624538 1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid is a heterocyclic compound featuring a bipyrazole core structure
Preparation Methods
The synthesis of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid typically involves the formation of the bipyrazole core followed by the introduction of the carboxylic acid group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and diketones, cyclization reactions can form the bipyrazole core.
Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through oxidation reactions or by using carboxylation reagents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipyrazole core allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid can be compared with other similar compounds, such as:
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with different functional groups.
1’-Ethyl-1-(2-fluorophenyl)-1H,1’H-3,4’-bipyrazole-4-carbaldehyde: A compound with a similar core structure but different substituents.
The uniqueness of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid lies in its specific functional groups and the resulting chemical properties, which make it suitable for a variety of applications.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-13-5-6(4-10-13)7-3-8(9(14)15)12-11-7/h3-5H,2H2,1H3,(H,11,12)(H,14,15) |
InChI Key |
WCHDQZDHQRFRCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















